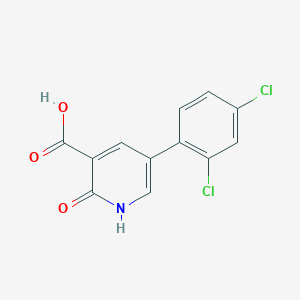

![molecular formula C9H7BrO4 B6327320 Methyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate CAS No. 212897-62-6](/img/structure/B6327320.png)

Methyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate

Overview

Description

Synthesis Analysis

The synthesis of this compound involves several steps. One approach begins with the reaction of piperonal (1) with sodium hydroselenide (NaHSe) in the presence of piperidine hydrochloride and ethanol as the solvent. This yields 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane (2). Subsequently, compound 2 can be transformed into various unsymmetrical monoselenides (3–5) by cleaving the Se–Se bond using sodium borohydride or rongalite, followed by addition of suitable electrophiles .

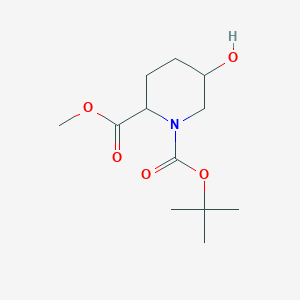

Molecular Structure Analysis

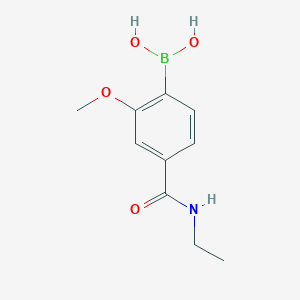

The molecular structure of Methyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate consists of a benzo[d][1,3]dioxole ring with a bromine atom substituted on the benzene ring. The compound’s chemical formula is C9H5BrO4 .

Chemical Reactions Analysis

The compound can participate in various chemical reactions, including substitution reactions, nucleophilic additions, and transformations involving the bromine atom. Further detailed studies are needed to explore its reactivity and potential applications .

Scientific Research Applications

I have found several scientific research applications related to compounds similar to Methyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate. Here is a comprehensive analysis focusing on unique applications:

Metal–Organic Frameworks (MOFs)

Dioxole functionalized MOFs have been synthesized using benzo[d][1,3]dioxole-4,7-dicarboxylic acid and Zn(II) under solvothermal conditions. These MOFs can be used for gas storage, separation, and catalysis due to their porous structure .

Synthesis of Indazoles

6-Bromo-1,3-benzodioxole-5-carboxaldehyde, a related compound, has been used to synthesize 2H-indazoles. This suggests that Methyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate could potentially be used in the synthesis of pharmacologically active indazole derivatives .

Electrochemical Sensors

Derivatives of benzo[d]dioxol have been modified on a glassy carbon electrode (GCE) with a conducting polymer matrix to develop sensitive and selective sensors for detecting metal ions like Pb2+ .

Safety and Hazards

- MSDS : Link to MSDS

Mechanism of Action

Target of Action

It’s known that this compound is a complex chemical with potential for scientific research. Its unique structure allows for diverse applications, ranging from drug development to material synthesis.

Mode of Action

It’s suggested that related compounds may undergo borylation reactions via a radical pathway . This implies that the compound might interact with its targets through radical mechanisms, leading to changes in the targets’ structure or function .

Biochemical Pathways

Result of Action

properties

IUPAC Name |

methyl 5-bromo-1,3-benzodioxole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO4/c1-12-9(11)7-5(10)2-3-6-8(7)14-4-13-6/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKKRHLPBIKPKAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC2=C1OCO2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-Chloro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6327299.png)

![N-[(1S,2S)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea, 98%, (99% ee)](/img/structure/B6327360.png)